molecular formula C27H18O2 B6307986 2,7-Dibenzoylfluorene CAS No. 69690-47-7

2,7-Dibenzoylfluorene

Cat. No. B6307986
CAS RN: 69690-47-7
M. Wt: 374.4 g/mol
InChI Key: FDAFQMKZQJTHEK-UHFFFAOYSA-N
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Description

2,7-Dibenzoylfluorene (DBF) is a polycyclic aromatic hydrocarbon (PAH) compound that has been studied extensively due to its interesting properties. It is an important compound in the synthesis of other organic compounds and has found applications in a variety of scientific research areas.

Scientific Research Applications

Enhancement of Blue Light-Emitting Polymers

2,7-Dibenzoylfluorene, when incorporated into polyfluorene backbones, significantly improves the spectral stability and efficiency of blue-emitting polyfluorenes. This enhancement is evident in stable photoluminescence (PL) and electroluminescence (EL) spectra, with the absence of green emission typically associated with excimer/aggregation or defects. The introduction of dibenzothiophene-S,S-dioxide isomer monomers into the polymer structure results in improved device efficiencies and emission stability, making these polymers promising candidates for blue-emitting materials (Li et al., 2009).

Blue Light Emitting Polymer Synthesis

Poly(2,7-dibenzosilole), synthesized using 2,7-disubstituted dibenzosilole monomers, exhibits better efficiency compared to corresponding polyfluorenes in light-emitting devices. This polymer demonstrates potential as a high-performance blue light emitting polymer, offering an alternative to traditional polyfluorene-based materials (Chan et al., 2005).

Improvement in Spectral Stability and Efficiency

Incorporation of dibenzothiophene-S,S-dioxide (SO) isomers into polyfluorene backbones leads to highly efficient, spectrally stable blue-light-emitting polyfluorenes. These polymers demonstrate high fluorescence yield, excellent thermal stability, and unchanged EL spectra even under high current density or temperature. This approach shows promise for achieving spectrally stable blue-light-emitting materials (Liu et al., 2008).

Photoconductive Polymer Synthesis

Poly(2,7-fluorenylene-1,2-diphenylvinylen) synthesized from 2,7-dibenzoylfluorene exhibits excellent film-forming capabilities and photoconductivity. This polymer is notable for its high dark resistivity, glass transition temperature, and thermal stability, making it suitable for applications in photoconductive materials (Hörhold et al., 1986).

Multiphoton-Induced Fluorescence

2,7-bisbenzothiazole-9,9-didecylfluorene, a derivative of 2,7-Dibenzoylfluorene, demonstrates significant three-photon absorption enhancement, indicating potential applications in multiphoton-induced fluorescence technologies. This enhancement is attributed to strong symmetrical electron transfer from the fluorene core to electron-withdrawing groups, offering insights into the development of advanced optical materials (Cohanoschi et al., 2005).

properties

IUPAC Name

(7-benzoyl-9H-fluoren-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O2/c28-26(18-7-3-1-4-8-18)20-11-13-24-22(15-20)17-23-16-21(12-14-25(23)24)27(29)19-9-5-2-6-10-19/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAFQMKZQJTHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)C4=C1C=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibenzoylfluorene

Synthesis routes and methods

Procedure details

The compound 2,7-bis(dimethylphenylcarbyl) fluorene, which is believed to be a new compound, was prepared by reacting benzoic acid with fluorene in hot polyphosphoric acid at about 100° C. to yield 2,7-dibenzoylfluorene which is then reacted with trimethyl aluminum in boiling toluene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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